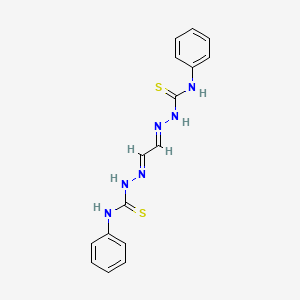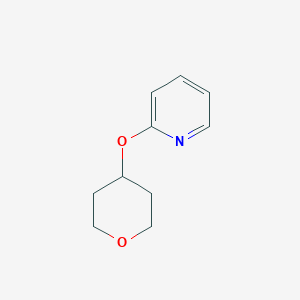
3-amino-2-pyrazol-1-yl-cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound features a unique structure that combines an amino group, a pyrazole ring, and a cyclobutanol moiety, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the radical addition followed by intramolecular cyclization to form the pyrazole skeleton under mild conditions . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-pyrazol-1-yl-cyclobutanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the hydroxyl group can produce various halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
3-amino-2-pyrazol-1-yl-cyclobutanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-2-pyrazol-1-yl-cyclobutanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can lead to various biological effects, such as enzyme inhibition or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol: Similar structure with a methyl group on the pyrazole ring.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a pyrazole ring with nitro groups, used as an energetic material.
Uniqueness
3-amino-2-pyrazol-1-yl-cyclobutanol is unique due to its combination of an amino group, a pyrazole ring, and a cyclobutanol moiety This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not
Eigenschaften
CAS-Nummer |
1909336-44-2 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 |
IUPAC-Name |
3-amino-2-pyrazol-1-ylcyclobutan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-5-4-6(11)7(5)10-3-1-2-9-10/h1-3,5-7,11H,4,8H2 |
InChI-Schlüssel |
ROPAYOUEKKPZNL-UHFFFAOYSA-N |
SMILES |
C1C(C(C1O)N2C=CC=N2)N |
Kanonische SMILES |
C1C(C(C1O)N2C=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[1-(4-Chlorophenyl)ethyl]-2-methoxyacetamide](/img/structure/B1653651.png)






